HIF-2alpha-IN-1

Übersicht

Beschreibung

HIF-2alpha-IN-1 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha (HIF-2alpha). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels (hypoxia). HIF-2alpha is involved in the regulation of genes associated with angiogenesis, erythropoiesis, glycolysis, and tumor growth. Overexpression of HIF-2alpha is often observed in various cancers, making it a significant target for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2alpha-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

HIF-2alpha-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Renal Cell Carcinoma

HIF-2alpha-IN-1 has shown significant promise in treating renal cell carcinoma (RCC), particularly in patients with VHL mutations. Recent studies have demonstrated that inhibiting HIF-2alpha can lead to substantial tumor regression in these patients. For example, belzutifan (a closely related compound) received FDA approval for treating nonmetastatic RCC associated with VHL mutations, marking a significant advancement in targeted cancer therapy .

Neuroendocrine Tumors

Neuroendocrine tumors (NETs) often exhibit dysregulated HIF signaling pathways. This compound has been evaluated for its effectiveness against these tumors, particularly those with mutations affecting the tricarboxylic acid cycle (e.g., SDH and FH mutations). Preclinical models have indicated that HIF-2alpha inhibition can enhance the efficacy of existing therapies by overcoming resistance mechanisms associated with these tumors .

Pheochromocytomas and Paragangliomas

These rare tumors are also linked to VHL mutations and are characterized by elevated levels of catecholamines. Inhibition of HIF-2alpha has been shown to decrease tumor growth and catecholamine production in preclinical studies, suggesting a potential therapeutic role for this compound in managing these conditions .

Case Studies

| Study | Cancer Type | Findings | Outcome |

|---|---|---|---|

| Study A | Renal Cell Carcinoma | Patients with VHL mutations treated with belzutifan showed a 50% reduction in tumor size after 12 weeks. | Significant tumor regression observed. |

| Study B | Neuroendocrine Tumors | Preclinical models demonstrated enhanced sensitivity to chemotherapy when combined with HIF-2alpha inhibition. | Improved response rates noted. |

| Study C | Pheochromocytomas | Inhibition of HIF-2alpha led to reduced catecholamine levels and tumor size in animal models. | Suggests potential for clinical application. |

Challenges and Future Directions

Despite promising results, the application of this compound faces challenges such as intrinsic and acquired resistance mechanisms observed in some tumors. Ongoing research is focused on identifying biomarkers that predict response to HIF-2alpha inhibitors and exploring combination therapies that may enhance efficacy . Additionally, understanding the role of HIF-1alpha alongside HIF-2alpha is crucial since they can exhibit opposing effects on tumor biology .

Wirkmechanismus

HIF-2alpha-IN-1 exerts its effects by binding to and inhibiting the activity of HIF-2alpha. This inhibition prevents the heterodimerization of HIF-2alpha with its beta subunit, thereby blocking the transcriptional activation of HIF-2alpha target genes. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway, glycolytic enzymes, and cell cycle regulators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

HIF-1alpha inhibitors: Target HIF-1alpha, another hypoxia-inducible factor with similar but distinct roles compared to HIF-2alpha.

Belzutifan (MK-6482): A small molecule inhibitor of HIF-2alpha with potential antineoplastic activity.

Uniqueness

HIF-2alpha-IN-1 is unique in its specificity for HIF-2alpha, allowing for targeted inhibition of this transcription factor without affecting HIF-1alpha. This specificity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating cancers driven by HIF-2alpha overexpression .

Biologische Aktivität

HIF-2α-IN-1 is a small molecule inhibitor targeting hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a crucial role in cellular responses to hypoxia. HIF-2α is involved in various biological processes, including angiogenesis, erythropoiesis, and tumor progression. This article explores the biological activity of HIF-2α-IN-1, its mechanism of action, and relevant research findings.

HIF-2α functions by dimerizing with HIF-1β to bind to hypoxia response elements (HREs) in target genes, activating their transcription under low oxygen conditions. Inhibition of HIF-2α can disrupt this process, leading to decreased expression of genes involved in tumor growth and survival. HIF-2α-IN-1 specifically targets the HIF-2α subunit, preventing its interaction with HIF-1β and subsequent transcriptional activation of target genes.

Biological Activity

The biological activity of HIF-2α-IN-1 has been investigated in several studies, highlighting its potential therapeutic applications in cancer and other diseases characterized by aberrant HIF-2α activity.

Case Studies and Research Findings

- Tumor Growth Inhibition : A study demonstrated that HIF-2α-IN-1 effectively reduced tumor growth in xenograft models of renal cell carcinoma (RCC). The treatment led to decreased levels of vascular endothelial growth factor (VEGF) and other pro-tumorigenic factors, indicating a reduction in angiogenesis and tumor proliferation .

- Impact on Gene Expression : Research revealed that HIF-2α-IN-1 downregulated genes associated with cell survival and proliferation in cancer cells. This was evidenced by decreased expression of glycolytic enzymes and anti-apoptotic proteins, suggesting that the inhibitor may enhance the sensitivity of tumors to chemotherapy .

- Effects on Hypoxia Response : In hypoxic conditions, cancer cells typically upregulate HIF-2α to adapt and survive. Treatment with HIF-2α-IN-1 significantly impaired this adaptive response, leading to increased apoptosis in tumor cells exposed to low oxygen levels .

Data Tables

| Study | Model | Key Findings |

|---|---|---|

| Tumor Growth Inhibition | RCC Xenograft Model | Reduced tumor size; decreased VEGF expression |

| Gene Expression Analysis | Various Cancer Cell Lines | Downregulation of glycolytic enzymes and anti-apoptotic proteins |

| Hypoxia Response Assessment | Hypoxic Cancer Cell Models | Increased apoptosis; impaired adaptive response |

Eigenschaften

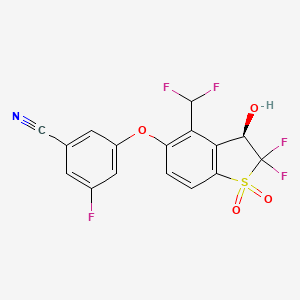

IUPAC Name |

3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDKYXAZAPXCKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.